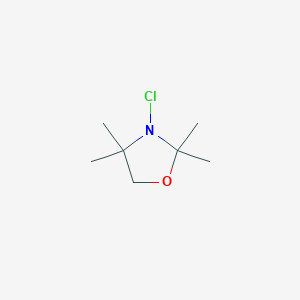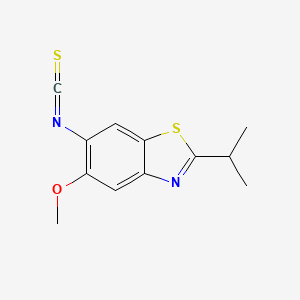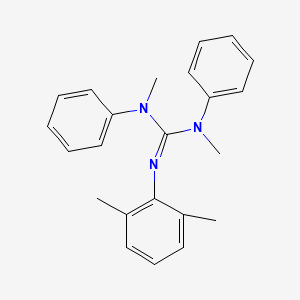
N''-(2,6-Dimethylphenyl)-N,N'-dimethyl-N,N'-diphenylguanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’‘-(2,6-Dimethylphenyl)-N,N’-dimethyl-N,N’-diphenylguanidine is a complex organic compound with a unique structure that includes both dimethylphenyl and diphenylguanidine groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’‘-(2,6-Dimethylphenyl)-N,N’-dimethyl-N,N’-diphenylguanidine typically involves the reaction of 2,6-dimethylaniline with diphenylcarbodiimide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is heated to a specific temperature, often around 100-150°C, to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of N’‘-(2,6-Dimethylphenyl)-N,N’-dimethyl-N,N’-diphenylguanidine may involve large-scale reactors and more efficient catalysts to increase yield and reduce production costs. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product.
化学反応の分析
Types of Reactions
N’‘-(2,6-Dimethylphenyl)-N,N’-dimethyl-N,N’-diphenylguanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into simpler amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro compounds, while reduction may produce primary or secondary amines.
科学的研究の応用
N’‘-(2,6-Dimethylphenyl)-N,N’-dimethyl-N,N’-diphenylguanidine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in polymerization reactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of rubber accelerators and other industrial chemicals.
作用機序
The mechanism by which N’‘-(2,6-Dimethylphenyl)-N,N’-dimethyl-N,N’-diphenylguanidine exerts its effects involves interactions with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions.
類似化合物との比較
Similar Compounds
2-Chloro-N-(2,6-dimethylphenyl)acetamide: This compound shares the dimethylphenyl group but has different functional groups.
N-(2,6-Dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine: Another compound with a similar aromatic structure but different functional groups.
Uniqueness
N’‘-(2,6-Dimethylphenyl)-N,N’-dimethyl-N,N’-diphenylguanidine is unique due to its combination of dimethylphenyl and diphenylguanidine groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
57137-93-6 |
|---|---|
分子式 |
C23H25N3 |
分子量 |
343.5 g/mol |
IUPAC名 |
2-(2,6-dimethylphenyl)-1,3-dimethyl-1,3-diphenylguanidine |
InChI |
InChI=1S/C23H25N3/c1-18-12-11-13-19(2)22(18)24-23(25(3)20-14-7-5-8-15-20)26(4)21-16-9-6-10-17-21/h5-17H,1-4H3 |
InChIキー |
DACPNADAJZWYOI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)N=C(N(C)C2=CC=CC=C2)N(C)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(Benzenesulfonyl)methyl]-1-phenylprop-2-en-1-one](/img/structure/B14619883.png)
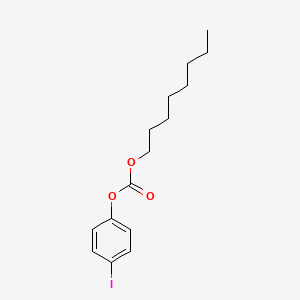
![Acetamide, N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-](/img/structure/B14619888.png)
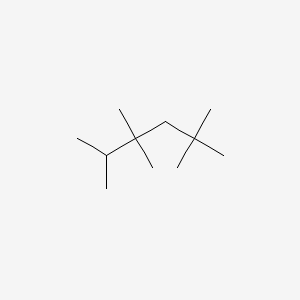

![(3Z)-3-[(4-Chlorophenyl)imino]-N-phenyl-3H-1,2,4-dithiazol-5-amine](/img/structure/B14619912.png)

![N-[(Benzyloxy)carbonyl]-L-leucyl-N-methyl-L-phenylalaninamide](/img/structure/B14619932.png)
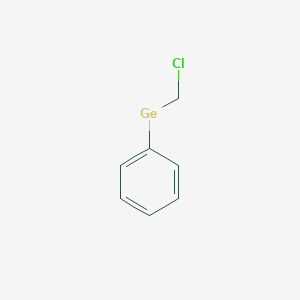
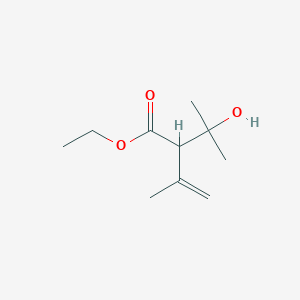
![[(5-Nitrofuran-2-yl)-propanoyloxymethyl] propanoate](/img/structure/B14619942.png)
